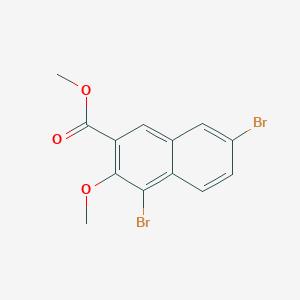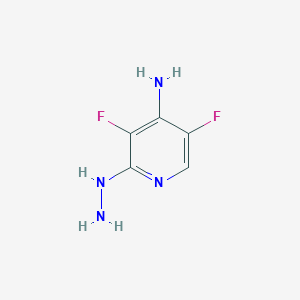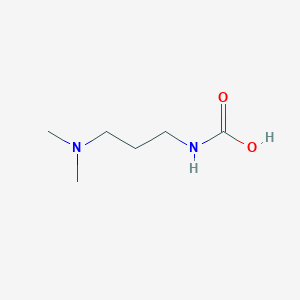
(3-(Dimethylamino)propyl)carbamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Dimethylamino)propyl)carbamic acid, also known as NPC-15437, is a chemical compound that belongs to the class of carbamate derivatives. It is a potent inhibitor of acetylcholinesterase (AChE) and has been extensively studied for its potential use in the treatment of Alzheimer's disease.
Mécanisme D'action
(3-(Dimethylamino)propyl)carbamic acid inhibits AChE by binding to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. (3-(Dimethylamino)propyl)carbamic acid has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Effets Biochimiques Et Physiologiques
(3-(Dimethylamino)propyl)carbamic acid has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to reduce amyloid beta levels, a key factor in the development of Alzheimer's disease. (3-(Dimethylamino)propyl)carbamic acid has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
(3-(Dimethylamino)propyl)carbamic acid is a potent inhibitor of AChE and has been extensively studied for its potential use in the treatment of Alzheimer's disease. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity. Further research is needed to optimize the formulation of (3-(Dimethylamino)propyl)carbamic acid for use in lab experiments.
Orientations Futures
Future research on (3-(Dimethylamino)propyl)carbamic acid should focus on optimizing its formulation for use in clinical trials. In addition, further studies are needed to determine the optimal dose and duration of treatment for Alzheimer's disease. Other potential applications of (3-(Dimethylamino)propyl)carbamic acid include the treatment of other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. Finally, the development of novel AChE inhibitors based on the structure of (3-(Dimethylamino)propyl)carbamic acid may lead to the discovery of new treatments for Alzheimer's disease and other neurological disorders.
Méthodes De Synthèse
The synthesis of (3-(Dimethylamino)propyl)carbamic acid involves the reaction of 3-dimethylaminopropylamine with methyl chloroformate. The reaction yields (3-(Dimethylamino)propyl)carbamic acid as a white crystalline solid with a melting point of 69-70°C. Other methods of synthesis have also been reported, including the use of triphosgene as a coupling reagent.
Applications De Recherche Scientifique
(3-(Dimethylamino)propyl)carbamic acid has been extensively studied for its potential use in the treatment of Alzheimer's disease. It has been shown to be a potent inhibitor of AChE, the enzyme responsible for the breakdown of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is essential for cognitive function, and its depletion is a hallmark of Alzheimer's disease.
Propriétés
Numéro CAS |
188309-01-5 |
|---|---|
Nom du produit |
(3-(Dimethylamino)propyl)carbamic acid |
Formule moléculaire |
C6H14N2O2 |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
3-(dimethylamino)propylcarbamic acid |
InChI |
InChI=1S/C6H14N2O2/c1-8(2)5-3-4-7-6(9)10/h7H,3-5H2,1-2H3,(H,9,10) |
Clé InChI |
RHLCLUWWRHEMDQ-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC(=O)O |
SMILES canonique |
CN(C)CCCNC(=O)O |
Synonymes |
Carbamic acid, [3-(dimethylamino)propyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



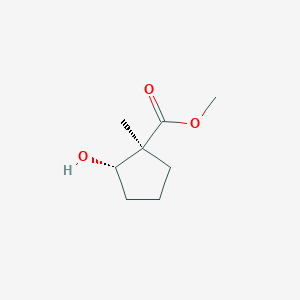
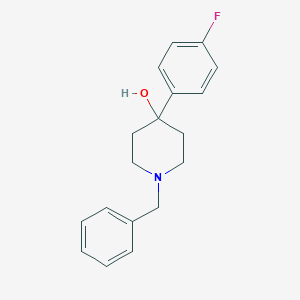
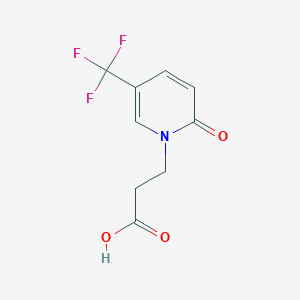
![4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one](/img/structure/B71173.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B71174.png)
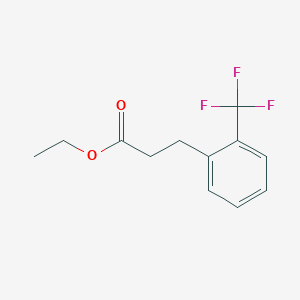
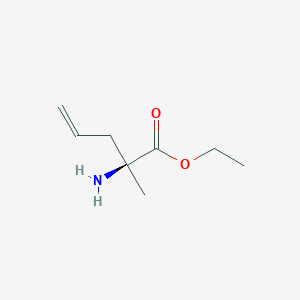

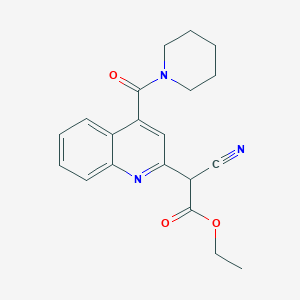
![N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester](/img/structure/B71183.png)
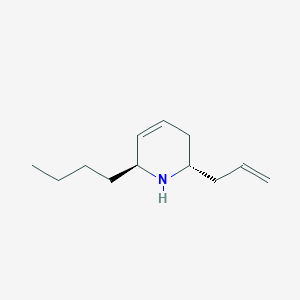
![9S,11R-dihydroxy-15-oxo-5Z-prostaenoic acid-cyclo[8S,12R]](/img/structure/B71189.png)
